Fmoc-Dap-OH

Catalog No.
S3151502
CAS No.
181954-34-7; 251317-00-7; 487027-89-4
M.F
C18H18N2O4
M. Wt
326.352
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Dap-OH

CAS Number

181954-34-7; 251317-00-7; 487027-89-4

Product Name

Fmoc-Dap-OH

IUPAC Name

3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C18H18N2O4

Molecular Weight

326.352

InChI

InChI=1S/C18H18N2O4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)

InChI Key

HDSLKWZYHRLRRL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O

solubility

not available

Fmoc-Dap-OH (CAS 181954-34-7) is an N-alpha-Fmoc-protected derivative of L-2,3-diaminopropionic acid, a non-proteinogenic amino acid widely utilized in advanced solid-phase peptide synthesis (SPPS). Featuring a highly compact one-carbon side chain terminating in a beta-primary amine, this building block is structurally distinct from longer homologs such as diaminobutyric acid, ornithine, and lysine. In procurement and material selection, Fmoc-Dap-OH is prioritized as a critical precursor for synthesizing highly constrained macrocyclic peptides, branched architectures, and pH-responsive delivery vectors, where its unique steric profile and lowered side-chain basicity provide functional advantages unattainable with canonical amino acids [1].

Attempting to substitute Fmoc-Dap-OH with more common, lower-cost diamino acids like Fmoc-Lys-OH or Fmoc-Orn-OH fundamentally compromises both structural rigidity and pH-responsiveness in the final peptide. Lysine possesses a four-carbon aliphatic side chain with a highly basic epsilon-amine (pKa ~10.5), which remains permanently protonated under physiological and endosomal conditions, preventing pH-triggered conformational shifts. Furthermore, the extended length of the lysine side chain introduces excessive entropic flexibility during macrocyclization, failing to tightly lock peptides into the rigid, pre-organized active conformations required for high-affinity target binding and optimal proteolytic stability. Consequently, for applications requiring tight spatial constraints or endosomal pH sensitivity, Fmoc-Dap-OH is strictly non-interchangeable [1].

Side-Chain pKa Shift for Endosomal Escape Vectors

When incorporated into a peptide backbone, the beta-amine of Dap exhibits a dramatically lowered pKa compared to canonical basic amino acids. Studies on amphipathic peptide vectors demonstrate that the Dap side-chain pKa drops to approximately 6.3, whereas the epsilon-amine of lysine remains highly basic at a pKa of ~10.0 to 10.5. This ~3.7 to 4.2 pH unit reduction allows Dap-rich peptides to transition from an uncharged to a protonated state specifically between pH 7.4 and pH 5.0, triggering large-scale conformational changes during endosomal acidification [1].

Evidence DimensionSide-chain amine pKa (in peptide backbone)
Target Compound DatapKa ~6.3 (Dap)
Comparator Or BaselinepKa ~10.0 - 10.5 (Lysine)
Quantified Difference~3.7 to 4.2 pH unit reduction
ConditionsAmphipathic peptide vectors during endosomal acidification

Enables the procurement of a precursor that specifically triggers drug or gene release in acidic endosomes, a function impossible to achieve with standard lysine.

Tumor-Selective Cytotoxicity via pH-Dependent Charge Shift

Replacing lysine residues with Dap in anticancer peptides significantly improves tumor selectivity. In a study targeting PANC-1 human pancreas carcinoma cells, a peptide engineered with 8 Dap residues exhibited low toxicity at physiological pH 7.4 (ED50 ~60 μM) but became highly cytotoxic at the weakly acidic pH 6.0 typical of tumor microenvironments (ED50 ~5 μM). In contrast, the baseline lysine-rich peptide (0Dap) remained constitutively active and toxic to normal cells at both pH levels due to its permanent positive charge [1].

Evidence DimensionCytotoxicity (ED50) at pH 7.4 vs pH 6.0
Target Compound DataED50 ~60 μM at pH 7.4; ED50 ~5 μM at pH 6.0 (12-fold differential)
Comparator Or BaselineLysine baseline (0Dap) is highly toxic at both pH levels
Quantified Difference12-fold improvement in pH-selective cytotoxicity
ConditionsIn vitro assay against PANC-1 carcinoma cells

Provides a quantifiable safety and targeting advantage for pharmaceutical developers designing tumor-selective peptide therapeutics.

Macrocyclization Rigidity and Entropic Constraint

Fmoc-Dap-OH is utilized to create highly constrained bicyclic and stapled peptides due to its minimal one-carbon side chain. Compared to lysine, which introduces a flexible four-carbon linker, Dap minimizes the internal ring size and reduces conformational entropy. When crosslinked using reagents like trimesic acid or 1,4-dinitroimidazoles, Dap-containing peptides form significantly more rigid scaffolds. This tight spatial constraint preorganizes the peptide into productive binding conformations, leading to higher target affinity and improved proteolytic stability compared to looser lysine-stapled analogs [1].

Evidence DimensionSide-chain linker length and flexibility
Target Compound Data1-carbon (beta-amine) linkage
Comparator Or Baseline4-carbon (epsilon-amine) linkage (Lysine)
Quantified Difference3 fewer methylene groups, drastically reducing entropic degrees of freedom
ConditionsPeptide bicyclization and 1,4-DNIm crosslinking

Crucial for medicinal chemists who must procure the shortest possible diamino acid to maximize the binding affinity and stability of stapled peptides.

Chemoselective Ligation for Branched Architectures

Fmoc-Dap-OH serves as an essential building block for synthesizing Dap-Ser dipeptide motifs, which are critical for side-chain Ser/Thr chemoselective ligation. Unlike traditional methods requiring complex and unstable thioester side-chains, the incorporation of Fmoc-Dap-OH via standard Fmoc-SPPS allows for the efficient generation of peptide salicylaldehyde esters upon ozonolysis. This method provides a highly stable, scalable route to construct diverse structural motifs, including branched, tailed, and embedded bicyclic peptides, outperforming standard lysine-based conjugation strategies in both yield and architectural versatility [1].

Evidence DimensionSynthetic pathway stability and architectural versatility
Target Compound DataDirect SPPS incorporation of Dap-Ser for stable salicylaldehyde ester generation
Comparator Or BaselineUnstable thioester side-chains or standard Lysine conjugation
Quantified DifferenceEliminates premature decomposition during piperidine treatment in Fmoc-SPPS
ConditionsSolid-phase peptide synthesis (SPPS) and subsequent ozonolysis

Ensures higher manufacturing yields and enables the scalable production of complex branched peptide architectures that are otherwise synthetically prohibitive.

Synthesis of pH-Responsive Endosomal Escape Vectors

Utilizing the lowered pKa (~6.3) of the Dap side chain to design non-viral gene delivery vehicles that undergo conformational shifts specifically within acidic endosomes[1].

Development of Tumor-Selective Anticancer Peptides

Leveraging the pH-dependent charge state of Dap to engineer therapeutics that remain inactive in healthy tissue (pH 7.4) but become highly cytotoxic in the acidic tumor microenvironment (pH 6.0) [2].

Manufacturing of Highly Constrained Stapled Peptides

Procuring Fmoc-Dap-OH to minimize side-chain length during macrocyclization, thereby maximizing the entropic preorganization, target affinity, and proteolytic stability of the peptide drug [3].

Construction of Complex Branched and Bicyclic Peptides

Using Fmoc-Dap-OH as a precursor for Dap-Ser dipeptide motifs in chemoselective ligation, enabling the scalable SPPS of advanced peptide topologies without the instability of thioester intermediates [4].

XLogP3

-0.5

Dates

Last modified: 07-25-2023

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